molecular formula C16H9F3N4S B2545480 6-(2-Naphthylsulfanyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 339103-73-0

6-(2-Naphthylsulfanyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2545480
CAS RN: 339103-73-0
M. Wt: 346.33
InChI Key: YUZMXMWWBTVFQH-UHFFFAOYSA-N
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Description

Synthesis and Bioevaluation of Antitubulin Agents

The research on 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines has led to the synthesis of compounds with significant antiproliferative activity, particularly compound 4q, which has shown high activity against various cell lines and the ability to disrupt tubulin microtubule dynamics, leading to cell cycle arrest at the G2/M phase in A549 cells. Molecular modeling studies suggest that these compounds bind to the colchicine binding site on microtubules .

Anxiolytic Activity and Binding Studies

A series of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines have been synthesized and evaluated for their anxiolytic activity. These compounds have shown promise in tests predictive of anxiolytic activity and have been found to inhibit [3H]diazepam binding, suggesting a potential new class of anxiolytic compounds. Structure-activity correlations have been discussed in the context of their ability to inhibit [3H]diazepam binding .

Synthesis and iNOS Inhibitory Activity

The synthesis of 3-methylsulfanyl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazines has been described, with the aim of optimizing previously reported compounds for iNOS inhibitory activity. Although the anticipated improved activity was not observed, the study contributes to the structure-activity relationship in the field and provides novel scaffolds for further molecular diversity exploration .

Pharmacological Studies on Triazolothiadiazines and Triazolothiadiazoles

The synthesis of various triazolothiadiazines and triazolothiadiazoles containing naphtho[2,1-b]furan has been achieved. These compounds have been characterized and some have been evaluated for antimicrobial and analgesic activity, contributing to the understanding of the pharmacological potential of these heterocyclic compounds .

Improved Synthesis of Triazolopyridazines

An improved synthesis method for 6-aryl-1,2,4-triazolo[4,3-b]pyridazines has been developed, providing these compounds under mild conditions and in high yields. The synthesis involves a multi-step process including condensation and ring closure reactions, which have been optimized for efficiency .

Crystal Structure Analysis

The crystal structure of a triazolothiadiazine compound has been determined, revealing the planarity of the triazole ring and the distortion of the thiadiazine ring. The study provides insights into the bond lengths and angles within the molecule, which are consistent with related complexes. This structural information is valuable for understanding the properties and potential applications of such compounds .

Bicyclic Heteroannulated Pyridazine Derivatives

The structures of partially hydrogenated triazolopyridazine derivatives have been solved, showing differences in bonding and conformation of the pyridazine ring. The research highlights the non-coplanarity of the triazole ring with the pyridazine ring and the puckered shape of the partially hydrogenated six-membered ring, which is important for understanding the chemical behavior of these molecules .

Scientific Research Applications

Synthesis and Structure Analysis

  • The novel ring system of 6H-1,2,4-triazino[4,3—b]1,2,4-triazolo[3,4—f]-pyridazine, related to the compound , was synthesized and studied, highlighting its structural uniqueness and potential pharmaceutical applications (Kosáry et al., 1986).

Antiviral Activity

  • Novel 3-S-substituted-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives, similar to the compound of interest, were prepared and showed promising antiviral activity against hepatitis-A virus (Shamroukh & Ali, 2008).

Labeling and Metabolism Studies

  • 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine, a compound structurally related, was synthesized for labeling with carbon-14 for absorption and metabolism studies, reflecting its potential in pharmaceutical research (May & Lanzilotti, 1984).

Molecular Structure and Interaction Studies

  • Studies on 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine revealed insights into the molecular structure, Density Functional Theory calculations, and intermolecular interactions, which are relevant to understanding the properties of similar compounds (Sallam et al., 2021).

Biological Properties

  • Pyridazine derivatives, including those similar to the compound of interest, have shown significant biological properties such as anti-tumor and anti-inflammatory activities, as demonstrated in recent studies (Sallam et al., 2021).

Energy Material Applications

  • Bicyclic fused [1,2,4]triazolo[4,3-b]pyridazine, structurally related to the queried compound, was used to construct new low-sensitivity high-energy materials, demonstrating its potential application in material science (Chen et al., 2021).

properties

IUPAC Name

6-naphthalen-2-ylsulfanyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3N4S/c17-16(18,19)15-21-20-13-7-8-14(22-23(13)15)24-12-6-5-10-3-1-2-4-11(10)9-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZMXMWWBTVFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SC3=NN4C(=NN=C4C(F)(F)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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